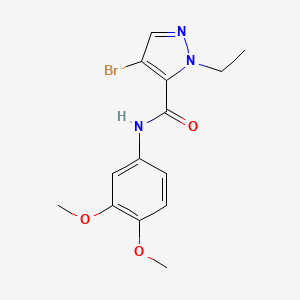![molecular formula C20H25NO2 B6061248 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as MCC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MCC is a yellow crystalline powder that is soluble in organic solvents and has a melting point of around 140°C.
Mécanisme D'action
The mechanism of action of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative diseases. By inhibiting the production of ROS, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may have a protective effect against these diseases.
Biochemical and Physiological Effects:
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is relatively stable and has a long shelf life, which makes it a convenient reagent to work with. However, one limitation of using 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of research is the development of new synthesis methods for 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be achieved through several methods, including the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine in the presence of a catalyst. Another method involves the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine in the presence of a reducing agent. 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can also be synthesized through the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine under reflux conditions.
Applications De Recherche Scientifique
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is in the field of organic electronics, where it is used as a donor-acceptor material for organic solar cells. 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been studied for its potential use as an antitumor agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-7-9-17(10-8-14)21-13-18-19(22)11-16(12-20(18)23)15-5-3-2-4-6-15/h2-6,13-14,16-17,22H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBIJZRGNBGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxyphenyl)amino]-8-(propoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6061170.png)

![1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6061178.png)
![N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6061190.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B6061222.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)